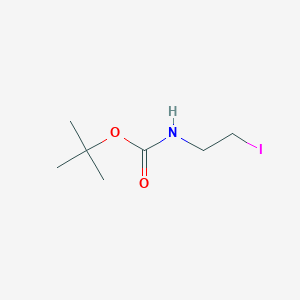

Tert-butyl (2-iodoethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-iodoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14INO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEDOXQZANMVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348849 | |

| Record name | tert-butyl (2-iodoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122234-46-2 | |

| Record name | tert-butyl (2-iodoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-iodoethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl (2-iodoethyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl (2-iodoethyl)carbamate, identified by CAS Number 122234-46-2, is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and organic synthesis.[1][2][3][4] Its structure incorporates a terminal iodide, a reactive leaving group ideal for alkylation reactions, and a tert-butoxycarbonyl (Boc)-protected amine, which ensures stability and allows for selective deprotection under acidic conditions. This unique combination makes it a valuable reagent, particularly as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound provides a versatile and readily functionalizable tether to connect the target-binding and E3 ligase-binding moieties. This guide offers a comprehensive overview of its synthesis, physicochemical properties, key applications, and safety protocols, designed to support researchers in leveraging this important chemical tool.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and safety requirements is paramount for its effective and safe use in a laboratory setting.

Core Properties

The key physicochemical properties of this compound are summarized in the table below. While some experimental data is available, certain values, such as the boiling point, are predicted based on computational models.

| Property | Value | Source(s) |

| CAS Number | 122234-46-2 | [1][2][3][4] |

| Molecular Formula | C₇H₁₄INO₂ | [1][4] |

| Molecular Weight | 271.10 g/mol | [6] |

| Appearance | White to light yellow solid | [2][7] |

| Boiling Point | 281.3 ± 23.0 °C (Predicted) | [7] |

| Density | 1.546 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 11.93 ± 0.46 (Predicted) | [7] |

Spectroscopic Data

Characterization of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. The expected chemical shifts in the ¹H NMR spectrum are as follows:

-

¹H NMR (CDCl₃):

-

δ 4.90 (br s, 1H): This broad singlet corresponds to the N-H proton of the carbamate.

-

δ 3.45 (q, J = 6.4 Hz, 2H): This quartet represents the methylene group adjacent to the nitrogen (-CH₂-NHBoc).

-

δ 3.25 (t, J = 6.8 Hz, 2H): This triplet corresponds to the methylene group attached to the iodine atom (I-CH₂-).

-

δ 1.45 (s, 9H): This sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group.

-

A visual representation of the ¹H NMR spectrum is available from various chemical suppliers and databases.[8]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

GHS Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H314 (Causes severe skin burns and eye damage).[1][2]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[9][10]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] For long-term stability, it is recommended to store in a freezer under an inert atmosphere and protected from light.[2][7]

Synthesis and Methodologies

The synthesis of this compound can be approached through several reliable methods. A common and efficient strategy involves a two-step process starting from 2-aminoethanol, proceeding through a Boc-protected alcohol intermediate, which is then converted to the final iodo-compound. An alternative is the Finkelstein reaction on the more readily available bromo-analogue.

Diagram of Synthetic Pathway

Caption: Synthetic routes to this compound.

Experimental Protocol 1: Synthesis from tert-Butyl (2-hydroxyethyl)carbamate

This protocol is based on the Appel reaction, a standard method for converting alcohols to alkyl iodides.

Step 1: Boc Protection of 2-Aminoethanol

-

To a solution of 2-aminoethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the resulting crude product, tert-butyl (2-hydroxyethyl)carbamate, by column chromatography on silica gel.

Step 2: Iodination of tert-Butyl (2-hydroxyethyl)carbamate

-

Dissolve tert-butyl (2-hydroxyethyl)carbamate (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and imidazole (1.5 eq) in an anhydrous solvent like DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add iodine (I₂, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The solution will turn from colorless to brown.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Experimental Protocol 2: Synthesis via Finkelstein Reaction

This method leverages the differential solubility of sodium salts in acetone to drive the halogen exchange.

-

Dissolve tert-butyl (2-bromoethyl)carbamate (1.0 eq) in acetone.

-

Add sodium iodide (NaI, 1.5-3.0 eq) to the solution.

-

Heat the mixture to reflux and stir for 12-24 hours. The formation of a white precipitate (NaBr) indicates the reaction is proceeding.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter off the sodium bromide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the desired product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications in Organic Synthesis and Drug Discovery

The primary utility of this compound lies in its function as an electrophilic building block for introducing a Boc-protected aminoethyl moiety.

Role as a PROTAC Linker

The development of PROTACs requires robust and versatile linkers to connect the two key ligands. This compound serves as an excellent starting point for constructing these linkers. The terminal iodide is a soft electrophile that readily reacts with soft nucleophiles, such as phenols, thiols, and certain amines, under basic conditions.

Diagram of a General Alkylation Workflow

Caption: General workflow for alkylation using the title compound.

Experimental Protocol: Alkylation of a Phenolic Moiety

This protocol provides a general procedure for the O-alkylation of a phenol, a common step in the synthesis of PROTACs and other complex molecules.

-

To a solution of the phenolic substrate (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Stir the suspension at room temperature for 15-30 minutes to generate the phenoxide anion.

-

Add a solution of this compound (1.1-1.5 eq) in the same solvent to the reaction mixture.

-

Heat the reaction to a temperature between 50-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).

-

Cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.

Conclusion

This compound is a highly valuable and versatile reagent for modern organic synthesis. Its dual functionality as a potent electrophile and a protected amine makes it an indispensable tool, especially for the construction of linkers in PROTAC-based drug discovery. The synthetic routes are straightforward, and its reactivity is predictable, allowing for its incorporation into complex molecular architectures. By adhering to the proper safety and handling protocols outlined in this guide, researchers can effectively and safely utilize this compound to advance their scientific objectives.

References

- 1. 122234-46-2 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 2. This compound | 122234-46-2 [sigmaaldrich.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Kimia [kimiacorp.com]

- 5. This compound | 122234-46-2 [sigmaaldrich.com]

- 6. This compound - CAS:122234-46-2 - Sunway Pharm Ltd [3wpharm.com]

- 7. TERT-BUTYL 2-IODOETHYLCARBAMATE CAS#: 122234-46-2 [m.chemicalbook.com]

- 8. TERT-BUTYL 2-IODOETHYLCARBAMATE(122234-46-2) 1H NMR spectrum [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. aaronchem.com [aaronchem.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl (2-iodoethyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of tert-butyl (2-iodoethyl)carbamate. As a crucial bifunctional linker, this compound plays a significant role in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's characteristics, supported by experimental protocols and theoretical insights to facilitate its effective application in a laboratory setting.

Introduction: The Strategic Importance of a Bifunctional Linker

This compound (CAS No. 122234-46-2) is a synthetic organic compound featuring a terminal iodide and a Boc-protected amine.[1] This unique bifunctional architecture renders it an invaluable building block in medicinal chemistry and organic synthesis. The terminal iodide serves as a versatile handle for nucleophilic substitution reactions, enabling the covalent linkage to various molecular scaffolds. Simultaneously, the tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable mask for the amine functionality, allowing for strategic deprotection and subsequent conjugation.

The primary application of this compound is as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is critical for optimizing the spatial orientation and distance between the target protein and the E3 ligase, thereby influencing the efficiency and selectivity of protein degradation. The ethylcarbamate moiety of this compound provides a flexible and synthetically accessible scaffold for constructing these vital linkers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 122234-46-2 | [1][3] |

| Molecular Formula | C₇H₁₄INO₂ | [1][3] |

| Molecular Weight | 271.10 g/mol | [1][2] |

| Physical Form | Solid | [4] |

| Melting Point | Not experimentally determined. Related carbamates exhibit a wide range of melting points (e.g., tert-butyl carbamate: 105-110 °C).[5] | - |

| Boiling Point | 281.3 ± 23.0 °C (Predicted) | |

| Density | 1.546 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and alcohols. Slightly soluble in water and petroleum ether. | - |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from N-Boc-ethanolamine. The following protocol is a representative example based on established methodologies for the synthesis of similar haloalkyl carbamates.

Synthetic Workflow

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

Materials:

-

N-Boc-ethanolamine

-

Tosyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Sodium iodide (NaI)

-

Acetone

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Step 1: Synthesis of tert-butyl (2-((tosyl)oxy)ethyl)carbamate

-

Dissolve N-Boc-ethanolamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.5 eq) to the stirred solution.

-

Add tosyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate.

Step 2: Synthesis of this compound

-

Dissolve the crude tosylated intermediate from Step 1 in acetone.

-

Add sodium iodide (3.0 eq) to the solution.

-

Heat the mixture to reflux and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

Purification Protocol

The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Recrystallization (if applicable):

For further purification, recrystallization can be attempted. While a specific solvent system for this compound is not widely reported, a common approach for similar compounds involves dissolving the crude solid in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol or a mixture of ethyl acetate and hexanes) and allowing it to cool slowly to induce crystallization.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

δ ~ 4.9-5.2 ppm (broad singlet, 1H): This signal corresponds to the N-H proton of the carbamate. The broadness is due to quadrupole broadening and potential hydrogen bonding.

-

δ ~ 3.4-3.6 ppm (quartet, 2H): This multiplet arises from the methylene group adjacent to the carbamate nitrogen (-CH₂-NHBoc). The coupling will be to the adjacent methylene group.

-

δ ~ 3.2-3.4 ppm (triplet, 2H): This triplet is assigned to the methylene group bonded to the iodine atom (-CH₂-I). The electron-withdrawing effect of iodine deshields these protons.

-

δ ~ 1.45 ppm (singlet, 9H): This characteristic singlet represents the nine equivalent protons of the tert-butyl group.

¹³C NMR (Carbon-13 NMR):

-

δ ~ 155-157 ppm: The carbonyl carbon of the carbamate group (C=O).

-

δ ~ 79-81 ppm: The quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ ~ 43-45 ppm: The carbon of the methylene group attached to the nitrogen (-CH₂-NHBoc).

-

δ ~ 28-29 ppm: The three equivalent methyl carbons of the tert-butyl group (-C(CH₃)₃).

-

δ ~ 5-7 ppm: The carbon of the methylene group bonded to iodine (-CH₂-I). The strong shielding effect is due to the "heavy atom effect" of iodine.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands, typical for N-Boc protected amines:

-

~3300-3400 cm⁻¹ (N-H stretch): A moderate to strong, sharp peak corresponding to the stretching vibration of the N-H bond in the carbamate.

-

~2850-3000 cm⁻¹ (C-H stretch): Multiple peaks corresponding to the stretching vibrations of the C-H bonds in the methylene and tert-butyl groups.

-

~1680-1720 cm⁻¹ (C=O stretch): A strong, sharp absorption band characteristic of the carbonyl group in the carbamate. This is often the most intense peak in the spectrum.

-

~1500-1540 cm⁻¹ (N-H bend): A moderate absorption associated with the bending vibration of the N-H bond.

-

~1160-1250 cm⁻¹ (C-O stretch): A strong band corresponding to the stretching of the C-O bond of the carbamate.

-

~500-600 cm⁻¹ (C-I stretch): A weak to moderate absorption in the fingerprint region corresponding to the carbon-iodine bond stretching vibration.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 271. However, this peak may be weak or absent due to the lability of the molecule.

Expected Fragmentation Pattern:

The fragmentation of N-Boc protected compounds is well-characterized. Key fragmentation pathways for this compound would likely include:

-

Loss of the tert-butyl group: [M - 57]⁺, resulting in a fragment at m/z = 214. This is often a prominent peak due to the stability of the tert-butyl cation.

-

Loss of isobutylene: [M - 56]⁺, leading to a fragment at m/z = 215.

-

Loss of the Boc group: [M - 101]⁺, giving a fragment corresponding to the 2-iodoethylaminium ion at m/z = 170.

-

Cleavage of the C-I bond: [M - 127]⁺, resulting in a fragment at m/z = 144.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.

Caption: Plausible mass spectrometry fragmentation pathways.

Safety, Handling, and Storage

This compound is a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.

Hazard Identification:

-

Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage).[4]

-

Signal Word: Danger.[4]

Personal Protective Equipment (PPE):

-

Wear protective gloves, a lab coat, and safety glasses or goggles.

Storage:

-

Store in a tightly sealed container in a freezer at temperatures below -20°C.[4]

-

Keep in a dark place under an inert atmosphere to prevent degradation.[4] The compound can be sensitive to light and moisture.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry, particularly for the synthesis of PROTACs and other targeted therapeutics. Its well-defined physicochemical properties and predictable reactivity make it a reliable tool for drug discovery and development professionals. This guide has provided a comprehensive overview of its synthesis, purification, and spectroscopic characterization, offering a valuable resource for its safe and effective use in the laboratory. While some experimental data, such as a definitive melting point, are not widely published, the information presented herein, based on reliable predictions and analogies to closely related structures, provides a robust framework for its application.

References

- 1. tert-butyl N-(2-iodoethyl)carbamate | C7H14INO2 | CID 641024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Kimia [kimiacorp.com]

- 4. This compound | 122234-46-2 [sigmaaldrich.com]

- 5. L00259.14 [thermofisher.com]

- 6. TERT-BUTYL 2-IODOETHYLCARBAMATE | 122234-46-2 [chemicalbook.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of Tert-butyl (2-iodoethyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing tert-butyl (2-iodoethyl)carbamate, a valuable bifunctional molecule widely employed in organic synthesis, particularly in the development of pharmaceuticals and chemical probes. The document details three primary synthetic strategies, offering in-depth mechanistic insights, field-proven experimental protocols, and comparative analysis of their respective advantages and limitations. The target audience for this guide includes researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the synthesis of this important building block.

Introduction: The Significance of this compound

This compound, often referred to as N-Boc-2-iodoethylamine, is a key synthetic intermediate characterized by two distinct functional moieties: a tert-butyloxycarbonyl (Boc)-protected amine and a primary alkyl iodide. This unique structure renders it an invaluable tool in the construction of more complex molecules. The Boc group provides a robust yet readily cleavable protecting group for the amine functionality, stable to a wide range of reaction conditions and easily removed under acidic treatment. The terminal iodide serves as an excellent leaving group in nucleophilic substitution reactions, enabling the facile introduction of the protected aminoethyl chain onto a variety of substrates.

In the realm of drug development, this compound is frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutics designed to selectively degrade target proteins.[1] The carbamate's structure allows for the covalent attachment to a ligand for an E3 ubiquitin ligase and a ligand for the target protein, bridging the two and facilitating the ubiquitination and subsequent degradation of the target protein.

This guide will explore the most prevalent and efficient synthetic pathways to access this versatile molecule, providing the necessary detail for successful laboratory implementation.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of this compound is crucial for its synthesis, handling, and purification.

| Property | Value |

| CAS Number | 122234-46-2 |

| Molecular Formula | C₇H₁₄INO₂ |

| Molecular Weight | 271.10 g/mol |

| Appearance | Solid |

| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C |

Safety Information:

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified with the following hazard statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled) and H314 (Causes severe skin burns and eye damage).[2]

Synthetic Strategies: A Comparative Overview

There are three principal synthetic routes to this compound, each with its own set of advantages and challenges. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

-

Two-Step Synthesis via a Bromo-Intermediate: This is arguably the most common and reliable method. It involves the initial synthesis of tert-butyl (2-bromoethyl)carbamate followed by a halogen exchange reaction (Finkelstein reaction) to yield the desired iodo-compound.

-

Synthesis from N-Boc-ethanolamine: This route starts with the readily available and inexpensive ethanolamine. The hydroxyl group of N-Boc-ethanolamine is then converted into an iodide.

-

Direct Boc Protection of 2-Iodoethylamine: While theoretically the most direct approach, it is often hampered by the limited commercial availability and potential instability of 2-iodoethylamine.

The following sections will provide detailed experimental protocols and mechanistic discussions for each of these routes.

Detailed Synthetic Protocols and Mechanistic Insights

Route 1: Two-Step Synthesis via Tert-butyl (2-bromoethyl)carbamate

This robust two-step approach is often the preferred method due to the higher stability and commercial availability of the bromo-precursors.

Step 1: Synthesis of Tert-butyl (2-bromoethyl)carbamate

The first step involves the protection of the amino group of 2-bromoethylamine or its hydrobromide salt with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of Tert-butyl (2-bromoethyl)carbamate

-

Materials:

-

2-Bromoethylamine hydrobromide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Methanol

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 2-bromoethylamine hydrobromide (e.g., 24.5 mmol) in a suitable solvent such as dichloromethane (70 mL), add triethylamine (26.9 mmol) at room temperature.

-

To this mixture, add a solution of di-tert-butyl dicarbonate (26.9 mmol) in dichloromethane (20 mL).

-

Stir the reaction mixture at room temperature for 24 hours.

-

After the reaction is complete, wash the organic layer with water (20 mL) and then with a saturated aqueous solution of sodium chloride (20 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to obtain tert-butyl N-(2-bromoethyl)carbamate as a colorless oil.[3]

-

-

Alternative Procedure using NaOH:

-

Dissolve 2-bromoethylamine hydrobromide (24.4 mmol) in water (20 mL) in a round-bottomed flask and stir at room temperature.

-

Add a solution of di-tert-butyl dicarbonate (12.2 mmol) in dichloromethane (40 mL) to the flask over 10 minutes.

-

To the resulting two-phase mixture, add a solution of NaOH (48.8 mmol) in water (20 mL).

-

Stir the reaction mixture vigorously at room temperature for 4 hours.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic phases, wash with water, then with 0.2M HCl to a pH of approximately 1, and finally with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to dryness under vacuum to obtain tert-butyl N-(2-bromoethyl)carbamate.[3]

-

Mechanism of Boc Protection:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate. This is followed by the departure of the tert-butoxycarbonyl group and subsequent deprotonation of the amine by a base (e.g., triethylamine or hydroxide) to yield the stable carbamate product.

References

Introduction: The Critical Role and Inherent Instability of a Key Synthetic Building Block

An In-Depth Technical Guide to the Stability and Storage of Tert-butyl (2-iodoethyl)carbamate

This compound is a bifunctional molecule of significant interest in contemporary drug discovery and chemical biology. Its structure incorporates a terminal alkyl iodide, a reactive electrophile for nucleophilic substitution, and an amine protected by a tert-butoxycarbonyl (Boc) group. This combination makes it an invaluable linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise and efficient conjugation is paramount.[1] However, the very features that make this molecule synthetically useful—the reactive carbon-iodine (C-I) bond and the acid-labile Boc group—are also the sources of its inherent instability.

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of this compound. We will delve into the primary degradation pathways and provide field-proven protocols for optimal storage and handling, ensuring the integrity of the reagent and the reproducibility of experimental outcomes. The causality behind each recommendation is explained to empower users to make informed decisions in their laboratory work.

Part 1: Understanding the Molecular Vulnerabilities

The stability of this compound is dictated by two main functionalities: the alkyl iodide and the N-Boc protecting group.

The Labile Carbon-Iodine Bond

The C-I bond is the weakest of the carbon-halogen bonds, making alkyl iodides highly reactive but also susceptible to degradation. Two primary mechanisms threaten this bond:

-

Photolytic Cleavage: Alkyl iodides are notoriously sensitive to light, particularly in the UV spectrum.[2][3] Exposure to ambient or direct light can induce homolytic cleavage of the C-I bond, generating a highly reactive carbon-centered radical and an iodine radical (I•).[4] This process is often autocatalytic, as the formation of free iodine (I₂) can lead to a characteristic yellowing or browning of the material over time.[5]

-

Thermal Decomposition: Elevated temperatures can provide the necessary energy to overcome the C-I bond dissociation energy, leading to decomposition. While the N-Boc group can also be thermally labile, the C-I bond is generally the more immediate concern under moderate heat.[6] This degradation is a key reason for refrigerated or freezer storage.[7]

The Acid-Sensitive N-Boc Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis due to its stability in a wide range of conditions, yet its selective and clean removal under acidic conditions.[8][9]

-

Acid-Catalyzed Hydrolysis: The presence of even trace amounts of acid can catalyze the cleavage of the Boc group, yielding tert-butanol (which can further decompose to isobutylene and water), carbon dioxide, and the free primary amine (2-iodoethan-1-amine).[10][11] This is a significant concern, as degradation of the alkyl iodide moiety can release HI, an acid that can then catalyze the deprotection of the Boc group, creating a cascading degradation scenario.

Part 2: Optimal Storage and Handling Protocols

Based on the inherent chemical vulnerabilities, a multi-faceted approach to storage is required to ensure the long-term stability and purity of this compound.

Recommended Storage Conditions

The following conditions are synthesized from supplier safety data sheets and best practices for handling sensitive alkyl halides.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer, under -20°C. [7] | Minimizes thermal decomposition by reducing the kinetic energy available for C-I bond cleavage. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). [7] | Prevents oxidation and minimizes exposure to atmospheric moisture, which could contribute to hydrolytic degradation pathways. |

| Light | Keep in a dark place. [7] Use amber vials or wrap containers in aluminum foil. | Prevents photolytic cleavage of the C-I bond, a primary degradation pathway for alkyl iodides.[5] |

| Container | Use tightly sealed containers made of glass or other compatible, non-reactive material. | Prevents ingress of moisture and atmospheric contaminants. Ensures no reaction with the container itself. |

Handling Best Practices

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid, which could introduce water and accelerate hydrolysis.

-

Inert Atmosphere Operations: For maximum purity, handle the compound in a glove box or under a positive pressure of inert gas (Ar or N₂).

-

Minimize Exposure: Only dispense the amount of material required for the experiment. Avoid returning unused material to the stock container to prevent contamination.

-

Solvent Purity: Use anhydrous, high-purity solvents for preparing solutions to avoid introducing acidic impurities or water.

Part 3: Experimental Verification of Stability (Forced Degradation Study)

A forced degradation study is an essential tool for understanding the stability profile of a compound. This protocol outlines a systematic approach to identify the conditions that degrade this compound and to characterize the resulting degradants.

Experimental Protocol: Forced Degradation

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

Formic acid (for acidic conditions)

-

Sodium hydroxide (for basic conditions)

-

Hydrogen peroxide (for oxidative conditions)

-

HPLC system with UV detector (e.g., monitoring at 210 nm)

-

LC-MS system for peak identification

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions Setup:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

-

Thermal Stress: Store a sealed vial of the stock solution in an oven at 60°C.

-

Photolytic Stress: Expose a sealed quartz vial of the stock solution to a photostability chamber (ICH Q1B guidelines).[9]

-

Control: Keep a sealed vial of the stock solution at the recommended storage condition (-20°C in the dark).

-

-

Time Points: Analyze samples from each condition at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).

-

Sample Analysis:

-

Prior to injection, neutralize the acid and base samples.

-

Analyze all samples by HPLC to quantify the remaining parent compound and detect the formation of degradation products.

-

Use LC-MS to identify the mass of the major degradation peaks to postulate their structures.

-

Visualization of Key Processes

The following diagrams illustrate the primary degradation pathways and the experimental workflow for their investigation.

Caption: Key degradation pathways for this compound.

Caption: Experimental workflow for a forced degradation stability study.

Conclusion

This compound is an indispensable reagent whose utility is directly tied to its purity. Its inherent instabilities, stemming from the C-I bond and the N-Boc group, are manageable through a disciplined and informed approach to storage and handling. By adhering to the conditions outlined in this guide—specifically, storage at or below -20°C under an inert, dark atmosphere—researchers can significantly extend the shelf-life of this compound and ensure the integrity of their synthetic endeavors. The provided forced degradation protocol serves as a robust framework for laboratories to validate their storage conditions and to gain a deeper understanding of the compound's specific stability profile.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 6. Thermal decomposition mechanisms of tert-alkyl peroxypivalates studied by the nitroxide radical trapping technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 122234-46-2|this compound|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. tert-Butyl Esters [organic-chemistry.org]

Mastering the Molecule: A Senior Application Scientist's Guide to the Safe Handling of Tert-butyl (2-iodoethyl)carbamate

Introduction: The Critical Role and Latent Risks of a PROTAC Linker

Tert-butyl (2-iodoethyl)carbamate is a cornerstone reagent for researchers, scientists, and drug development professionals, particularly those pioneering advancements in targeted protein degradation. Its utility as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) is unparalleled, enabling the covalent linkage of a target protein ligand to an E3 ubiquitin ligase ligand.[1] This elegant molecular architecture hijacks the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.

However, the very reactivity that makes this molecule a powerful tool in drug discovery also imbues it with significant hazards. The presence of a terminal iodo group on an ethyl chain renders it a potent alkylating agent, capable of forming covalent bonds with biological nucleophiles such as DNA and proteins. This mode of action necessitates a comprehensive and nuanced understanding of its safe handling, storage, and disposal to mitigate the risks of exposure and ensure the integrity of research. This guide provides an in-depth, experience-driven framework for managing this compound in a laboratory setting, moving beyond mere procedural lists to explain the fundamental principles that underpin each safety recommendation.

Section 1: Hazard Identification and Risk Mitigation

A thorough understanding of the inherent hazards of this compound is the foundation of a robust safety protocol. The primary risks are associated with its reactivity as an alkylating agent and its potential for causing severe irritation and harm upon contact or ingestion.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 122234-46-2 | |

| Molecular Formula | C₇H₁₄INO₂ | |

| Molecular Weight | 271.10 g/mol | [1] |

| Appearance | White to light yellow solid | |

| Storage Temperature | Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C. |

GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the hazards associated with this compound.

| Hazard Statement | Code | Class | Signal Word |

| Harmful if swallowed, in contact with skin, or if inhaled. | H302+H312+H332 | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | Danger |

| Causes severe skin burns and eye damage. | H314 | Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1 | Danger |

Source(s):

The "Danger" signal word underscores the serious and immediate nature of the potential harm. The classification as a Category 1 skin and eye corrosive agent highlights the necessity for stringent personal protective equipment protocols.

Section 2: The Proactive Protocol: From Procurement to Disposal

A self-validating safety system for handling this compound involves a multi-layered approach, encompassing every stage of the compound's lifecycle in the laboratory.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous solids and their potential dusts is through robust engineering controls.

-

Chemical Fume Hood: All weighing and handling of solid this compound must be performed in a certified chemical fume hood. This is critical to prevent the inhalation of fine particulates and to contain any potential spills.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

Given the corrosive nature and alkylating potential of this compound, a comprehensive PPE strategy is mandatory.

| PPE Category | Specification | Rationale | Source(s) |

| Hand Protection | Double gloving with nitrile or neoprene gloves. The outer glove should be regularly inspected for any signs of degradation or contamination and changed immediately if compromised. | Provides a robust barrier against skin contact. Double gloving offers an additional layer of protection in case the outer glove is breached. | [2] |

| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes to the eyes and face, which can cause severe burns.[3] | [4] |

| Skin and Body Protection | A lab coat with long sleeves and elastic or knitted cuffs. A chemically resistant apron should be worn over the lab coat. | Minimizes the risk of skin contact on the arms and torso. The apron provides an additional layer of protection against spills.[4] | [2] |

| Respiratory Protection | A NIOSH-approved N95 respirator mask should be worn when handling the solid, even within a fume hood, to provide an extra layer of protection against inhalation of fine particles. | Protects the respiratory tract from irritation and potential harm from inhaled particulates. | [4] |

Safe Handling and Experimental Workflow

The following diagram outlines the logical flow for the safe handling of this compound.

Step-by-Step Methodology:

-

Container Inspection: Before use, visually inspect the container for any signs of damage or leakage.

-

Don PPE: Put on all required personal protective equipment as detailed in the table above.

-

Prepare Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Have all necessary equipment and reagents readily available.

-

Weighing: Carefully weigh the required amount of the solid compound in the fume hood. Use a spatula for transfers and avoid creating dust.

-

Dissolving/Transfer: Slowly add the solid to the reaction solvent or vessel. Ensure the process is controlled to prevent splashing.

-

Decontamination: After the experiment, decontaminate all surfaces and glassware that came into contact with the compound. A recommended procedure is to rinse with a compatible solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water. For spills, refer to the emergency procedures section.

-

Waste Disposal: Segregate all waste streams. Solid waste, contaminated consumables (gloves, wipes), and solutions containing the compound should be collected in clearly labeled hazardous waste containers.

-

Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination, and dispose of single-use items in the appropriate hazardous waste stream.

Storage and Stability

The recommended storage conditions for this compound are critical for maintaining its chemical integrity and preventing degradation.

-

Temperature: Store in a freezer at -20°C. The low temperature slows down potential decomposition reactions.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This prevents reactions with atmospheric oxygen and moisture.

-

Light: Keep in a dark place, such as an amber vial or a container stored in a light-blocking secondary container. Iodo-compounds can be light-sensitive and may undergo photochemical degradation.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[5] The carbamate group is susceptible to hydrolysis under acidic conditions.

Signs of Degradation: A noticeable color change from white/light yellow to brown or the presence of a dark precipitate may indicate degradation. If degradation is suspected, the material should be disposed of as hazardous waste.

Section 3: Emergency Procedures: A Calm and Calculated Response

In the event of an accidental release or exposure, a pre-planned and well-rehearsed emergency response is crucial.

First Aid Measures

The following flowchart outlines the immediate actions to be taken in case of personal exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[7]

Spill Response

For small spills (less than 1 gram) within a chemical fume hood:

-

Alert Personnel: Inform others in the immediate area.

-

Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection.

-

Containment: If a solid, gently cover with a damp paper towel to prevent dust from becoming airborne.

-

Cleanup: Carefully sweep the material into a designated hazardous waste container.

-

Decontamination: Decontaminate the spill area with a 10% bleach solution, followed by a neutralizing agent like 1% sodium thiosulfate, and then a final rinse with water and a compatible solvent.[8]

For large spills or any spill outside of a fume hood:

-

Evacuate: Immediately evacuate the laboratory and alert others.

-

Isolate: Close the laboratory doors and prevent re-entry.

-

Notify: Contact your institution's Environmental Health and Safety (EHS) department and your supervisor immediately. Do not attempt to clean up a large spill yourself.

Section 4: Waste Management and Disposal

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

-

Solid Waste: Unused or waste solid compound, as well as contaminated consumables (e.g., gloves, weigh boats, paper towels), must be collected in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container for halogenated organic waste.

-

Decontamination of Glassware: Glassware should be rinsed with a suitable organic solvent (e.g., ethanol or acetone) with the rinsate collected as hazardous waste. The glassware should then be washed thoroughly with soap and water.

-

Iodine Neutralization: For aqueous waste streams containing significant amounts of the compound, consider neutralization of the iodo-moiety. This can be achieved by treatment with a reducing agent such as sodium thiosulfate, which converts the iodine to less harmful iodide.[1] Always consult with your institution's EHS for specific guidance on neutralization procedures.

Conclusion: A Culture of Safety

This compound is an indispensable tool in the modern drug discovery laboratory. Its potential to unlock novel therapeutic avenues is immense. However, this potential can only be safely realized through a deep and abiding respect for its inherent hazards. By integrating the principles and protocols outlined in this guide into your daily laboratory practice, you are not merely following rules; you are fostering a culture of safety that protects yourself, your colleagues, and the integrity of your groundbreaking research.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. pogo.ca [pogo.ca]

- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 4. halyardhealth.com [halyardhealth.com]

- 5. fishersci.com [fishersci.com]

- 6. aaronchem.com [aaronchem.com]

- 7. First Aid for Iodine Poisoning - DoveMed [dovemed.com]

- 8. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

solubility of Tert-butyl (2-iodoethyl)carbamate in organic solvents

An In-depth Technical Guide on the Solubility of Tert-butyl (2-iodoethyl)carbamate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a critical building block in contemporary drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a robust predictive framework based on its molecular structure and the established principles of organic chemistry. Furthermore, it equips researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is designed to bridge the gap in available data by empowering researchers with the theoretical knowledge and practical methodologies to effectively utilize this compound in their synthetic workflows.

Introduction: The Pivotal Role of this compound in Medicinal Chemistry

This compound (C7H14INO2, MW: 271.10 g/mol ) is a bifunctional molecule of significant interest in medicinal chemistry.[1][2] Its structure incorporates a terminal iodide, a reactive site for nucleophilic substitution, and a tert-butyloxycarbonyl (Boc)-protected amine. This configuration makes it an invaluable linker for the synthesis of PROTACs, which are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2]

The successful synthesis and purification of PROTACs and other complex molecules derived from this linker are fundamentally dependent on its solubility in various organic solvents. An understanding of its solubility profile is therefore not merely academic but a critical parameter for reaction design, optimization of reaction conditions, and the development of efficient purification strategies. This guide provides a detailed exploration of the factors governing the solubility of this compound and presents methodologies to empirically determine these properties.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of an organic compound.[3] This principle posits that a solute will dissolve most readily in a solvent that has a similar polarity. The solubility of this compound can be rationalized by examining its molecular structure, which features both polar and non-polar characteristics.

Molecular Structure Analysis

The key structural features of this compound that influence its solubility are:

-

The Tert-butyl Group: This bulky, non-polar alkyl group contributes significantly to the molecule's lipophilicity, suggesting good solubility in non-polar organic solvents.[3]

-

The Carbamate Moiety (-NHCOO-): This functional group is polar and capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl and ester oxygens). This polarity enhances solubility in polar aprotic and, to some extent, polar protic solvents.[3]

-

The Iodoethyl Group (-CH2CH2I): The carbon-iodine bond is weakly polar, and the ethyl chain is non-polar. The large, polarizable iodine atom can participate in van der Waals interactions.

The interplay of these groups results in a molecule with a balanced polarity. It is neither extremely polar nor entirely non-polar.

Predicted Solubility Profile

Based on the structural analysis, a predicted solubility profile in common organic solvents can be proposed:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are of moderate polarity and can effectively solvate both the polar carbamate group and the non-polar alkyl portions of the molecule. |

| Polar Aprotic Solvents | Tetrahydrofuran (THF), Ethyl Acetate | Good to Moderate | These solvents can act as hydrogen bond acceptors, interacting favorably with the N-H of the carbamate. Their overall polarity is compatible with the solute. |

| Polar Protic Solvents | Methanol, Ethanol | Moderate | While the carbamate group can hydrogen bond with these solvents, the large non-polar tert-butyl and iodoethyl groups may limit high solubility. |

| Non-Polar Aromatic Solvents | Toluene | Moderate to Low | The non-polar nature of toluene will interact well with the tert-butyl group, but it is less effective at solvating the polar carbamate moiety. |

| Non-Polar Aliphatic Solvents | Hexane, Heptane | Low to Insoluble | These solvents are highly non-polar and will not effectively solvate the polar carbamate functional group, leading to poor solubility. |

| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble in Water; Likely Soluble in DMSO | The large non-polar regions of the molecule are expected to make it poorly soluble in water. DMSO, being a strong universal organic solvent, is likely to dissolve it. |

This predictive table serves as a valuable starting point for solvent selection in synthetic and purification processes.

Experimental Determination of Solubility

To obtain precise and actionable solubility data, empirical determination is essential. The following section provides detailed protocols for both qualitative and quantitative solubility assessment.

Safety Precautions

This compound is a hazardous substance. Always consult the latest Safety Data Sheet (SDS) before handling. General hazards include:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes severe skin burns and eye damage.

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

Qualitative Solubility Determination

This rapid method provides a general understanding of solubility in various solvents and is useful for initial solvent screening.

Methodology:

-

Preparation: Into a series of small, labeled test tubes or vials, add approximately 10-20 mg of this compound.

-

Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., DCM, ethyl acetate, methanol, toluene, hexane, water).

-

Mixing: Cap the tubes and vortex or shake vigorously for 1-2 minutes.

-

Observation: Visually inspect each tube.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Documentation: Record the observations for each solvent.

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound at a specific temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial (e.g., 50 mg to 2 mL of solvent). Ensure enough solid is present so that some will remain undissolved at equilibrium.

-

Add a precise volume of the chosen solvent.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial on a rotator or orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Allow the mixture to equilibrate for 24-48 hours. This extended time ensures that the dissolution has reached equilibrium.

-

-

Sample Preparation and Analysis:

-

After equilibration, let the vial stand to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter (to prevent transfer of solid particles).

-

Dispense the supernatant into a pre-weighed vial.

-

Determine the weight of the transferred supernatant.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.

-

Weigh the vial containing the dried solid.

-

-

Calculation:

-

Calculate the mass of the dissolved solid.

-

The solubility can then be expressed in various units, such as mg/mL or mol/L.

-

Caption: Workflow for quantitative solubility determination.

Conclusion

This compound is a vital synthetic intermediate whose effective use hinges on a clear understanding of its solubility. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, suggesting high solubility in halogenated solvents and moderate solubility in polar aprotic and protic solvents, with limited solubility in non-polar and aqueous media.

Given the absence of extensive published quantitative data, the detailed experimental protocols provided herein are crucial for researchers. By employing the qualitative and quantitative methods described, scientists and drug development professionals can generate the specific solubility data required for their unique applications, thereby facilitating more efficient reaction design, process optimization, and purification strategies. This integrated approach of theoretical prediction and empirical validation ensures a robust and scientifically sound basis for the handling and application of this compound in the advancement of medicinal chemistry.

References

Introduction: The Strategic Role of Heterobifunctional Linkers in Bioconjugation

An In-Depth Technical Guide to Tert-butyl (2-iodoethyl)carbamate as a Bifunctional Linker Precursor

In the landscape of modern therapeutics and diagnostics, the precise covalent joining of two distinct molecular entities—a process known as bioconjugation—is paramount.[1][2] This technology underpins the development of antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and sophisticated diagnostic probes.[3][4][5] Central to this endeavor is the linker, a molecular bridge that connects the biomolecule (e.g., an antibody) to a payload (e.g., a cytotoxic drug or a fluorescent dye). The linker is not merely a spacer; its chemical nature dictates the stability, solubility, and release characteristics of the final conjugate.[6]

Heterobifunctional linkers, which possess two different reactive functional groups, offer a controlled, stepwise approach to conjugation. This compound emerges as a highly valuable precursor in this class. It features two key functionalities at opposite ends of a short ethyl chain:

-

A tert-butoxycarbonyl (Boc)-protected amine : A stable carbamate that masks a primary amine. This amine can be deprotected under acidic conditions post-conjugation to reveal a nucleophilic handle for subsequent modification.[7]

-

An iodo group : A reactive electrophile that serves as an efficient alkylating agent, particularly for soft nucleophiles like thiols.[8][9]

This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its application as a strategic tool for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of the linker's properties is essential for its effective use and handling.

| Property | Value | Source(s) |

| CAS Number | 122234-46-2 | [3][10] |

| Molecular Formula | C₇H₁₄INO₂ | [3][10] |

| Molecular Weight | 271.10 g/mol | [3][11] |

| Appearance | White to light yellow solid | [12] |

| Purity | Typically ≥95% | [10] |

| Storage Conditions | Store in freezer (-20°C), under an inert atmosphere, and protected from light. | [12] |

Safety and Handling:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[11] As with all alkyl iodides, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood.[12] Unused material and contaminated waste should be disposed of as hazardous chemical waste according to institutional guidelines.

Synthesis and Characterization

The synthesis of this compound is most logically achieved via a two-step process starting from the readily available 2-aminoethanol. This approach ensures precise control over the introduction of each functional group.

Experimental Protocol: Two-Step Synthesis

Step 1: Boc-Protection of 2-Aminoethanol to yield tert-Butyl (2-hydroxyethyl)carbamate

This initial step protects the nucleophilic amine, preventing it from interfering in the subsequent iodination step. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and highly efficient method for introducing the Boc group.[13][14]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminoethanol (1.0 eq) and dissolve it in a suitable solvent system, such as a 1:1 mixture of dioxane and water. Cool the flask to 0°C in an ice bath.

-

Reagent Addition: While stirring, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. A base, such as sodium bicarbonate (2.0 eq), is added to neutralize the acid byproduct and facilitate the reaction.

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir overnight (16-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

-

Workup and Extraction: Upon completion, partially remove the organic solvent (dioxane) under reduced pressure. Add water and extract the aqueous phase with an organic solvent like ethyl acetate (3x volumes). The combined organic layers contain the desired product.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl (2-hydroxyethyl)carbamate, typically as a colorless oil.[15] The product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Step 2: Iodination of tert-Butyl (2-hydroxyethyl)carbamate

This step converts the primary alcohol into a reactive primary iodide, a superior leaving group for subsequent nucleophilic substitution reactions. A common and effective method is the Appel reaction.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the tert-butyl (2-hydroxyethyl)carbamate (1.0 eq) from the previous step in an anhydrous aprotic solvent, such as dichloromethane (DCM) or acetonitrile. Cool the flask to 0°C.

-

Reagent Addition: Add triphenylphosphine (PPh₃, 1.5 eq) and imidazole (1.5 eq) to the solution. Once dissolved, add iodine (I₂, 1.5 eq) portion-wise, maintaining the temperature at 0°C. The reaction mixture will typically turn from a dark brown to a yellow/light orange color upon completion.

-

Reaction Progression: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Workup and Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine. Stir until the organic layer becomes colorless.

-

Extraction and Purification: Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound as a white to pale yellow solid.

Synthesis Workflow Diagram

Caption: Two-step synthesis of the bifunctional linker precursor.

Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals: a singlet around 1.45 ppm (9H) for the tert-butyl group, and two triplets around 3.3-3.5 ppm (2H each) for the two methylene (-CH₂-) groups. The carbamate N-H proton typically appears as a broad singlet.[15]

-

¹³C NMR: The carbon spectrum will confirm the presence of the tert-butyl carbons (around 28 ppm and 80 ppm for the quaternary carbon), the two ethyl carbons, and the carbamate carbonyl carbon (around 156 ppm).[15]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show the protonated molecular ion [M+H]⁺ at m/z 272.0, confirming the molecular weight.[16][17]

-

HPLC/UPLC: The purity of the final compound can be readily assessed using reverse-phase high-performance liquid chromatography.[18][19]

Application in Bioconjugation: Cysteine Alkylation

The primary application of this compound in bioconjugation is the selective alkylation of thiol groups, most notably the side chain of cysteine residues in peptides and proteins.[8] This reaction proceeds via a classic Sₙ2 mechanism, forming a highly stable thioether bond.[6][20]

Causality of Experimental Choices

-

pH Control: The reaction is typically performed at a pH between 7.0 and 8.5. This is a critical parameter. The thiol group (-SH) must be in its deprotonated, nucleophilic thiolate form (-S⁻) to efficiently attack the electrophilic carbon bearing the iodide. The pKa of the cysteine thiol is ~8.3, so a slightly basic pH ensures a sufficient concentration of the reactive thiolate without promoting significant hydrolysis of other functionalities on the biomolecule.[21]

-

Exclusion of Reducing Agents: Prior to conjugation, the biomolecule must be free of reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol, which would compete for reaction with the iodo-linker. Desalting or buffer exchange is a mandatory pre-processing step.

-

Light Protection: Alkyl iodides can be sensitive to light, which can generate radical species. Performing the reaction in the dark or in amber vials is a prudent precautionary measure.[22]

Experimental Protocol: Conjugation to a Cysteine-Containing Peptide

-

Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable conjugation buffer (e.g., 100 mM phosphate buffer, pH 7.5, containing 1 mM EDTA to chelate trace metals that can catalyze thiol oxidation).

-

Linker Preparation: Immediately before use, prepare a stock solution of this compound in an organic co-solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker solution to the stirred peptide solution. The final concentration of the organic co-solvent should ideally be kept below 10% (v/v) to avoid denaturation of the biomolecule.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).

-

Quenching: Quench any unreacted linker by adding a small-molecule thiol, such as L-cysteine or β-mercaptoethanol, to the reaction mixture.

-

Purification: Purify the resulting conjugate from excess linker and quenching reagent using techniques appropriate for the biomolecule, such as reverse-phase HPLC for peptides or size-exclusion chromatography (SEC) for larger proteins.

-

Analysis: Confirm successful conjugation by mass spectrometry, which will show a mass increase corresponding to the addition of the linker moiety (C₇H₁₃NO₂), which is 159.09 Da.

Conjugation and Deprotection Workflow Diagram

Caption: Conjugation to a biomolecule and subsequent deprotection.

Core Technical Considerations

Linkage Stability

The thioether bond formed from the alkylation of a thiol by an iodo-linker is exceptionally stable under a wide range of physiological conditions.[6][20] This is a significant advantage over other common thiol-reactive chemistries, such as maleimide-thiol addition. The succinimide ring in maleimide conjugates is susceptible to a retro-Michael reaction, especially in the presence of high concentrations of endogenous thiols like glutathione, which can lead to premature cleavage of the payload in vivo.[23][24][25] The thioether linkage does not suffer from this liability, offering superior long-term stability for applications requiring the conjugate to remain intact in circulation.[6]

Boc Deprotection and Orthogonality

Following successful conjugation, the Boc group can be cleanly removed to unmask the primary amine. This is typically achieved by treating the conjugate with a strong acid, such as trifluoroacetic acid (TFA), often in a co-solvent like dichloromethane (DCM).[7] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[7]

This deprotection strategy is orthogonal to many other functionalities, meaning it can be performed without affecting other common protecting groups or the biomolecule's structure (provided the biomolecule is tolerant to the acidic conditions). The newly revealed amine serves as a versatile nucleophilic handle for further derivatization, such as amide bond formation with an activated carboxylic acid, allowing for the construction of more complex architectures.

Conclusion

This compound is a powerful and versatile heterobifunctional linker precursor that provides a robust platform for bioconjugation. Its synthesis is straightforward, and its reactivity is well-defined. The iodo group allows for the efficient and selective formation of highly stable thioether bonds with cysteine residues, while the Boc-protected amine provides a latent functional handle that can be unmasked on demand. These features, combined with the superior stability of the resulting linkage compared to alternatives, make it an indispensable tool for researchers engaged in the design and synthesis of advanced antibody-drug conjugates, PROTACs, and other targeted biomolecular constructs.

References

- 1. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 2. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 9. nbinno.com [nbinno.com]

- 10. Kimia [kimiacorp.com]

- 11. tert-butyl N-(2-iodoethyl)carbamate | C7H14INO2 | CID 641024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 122234-46-2 [sigmaaldrich.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. prepchem.com [prepchem.com]

- 15. rsc.org [rsc.org]

- 16. spectrabase.com [spectrabase.com]

- 17. benchchem.com [benchchem.com]

- 18. 122234-46-2|this compound|BLD Pharm [bldpharm.com]

- 19. 122234-46-2 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 23. benchchem.com [benchchem.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Alkylation Reactions Using Tert-butyl (2-iodoethyl)carbamate

Introduction: A Versatile Reagent for N-Boc Protected Ethylamination